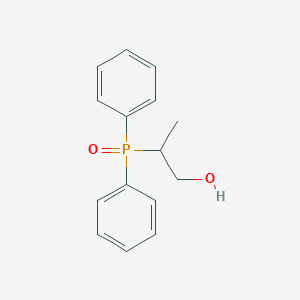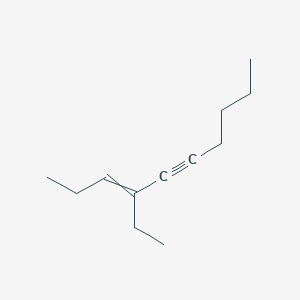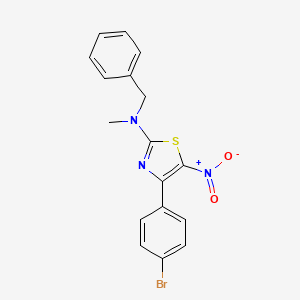
N-Benzyl-4-(4-bromophenyl)-N-methyl-5-nitro-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-4-(4-bromophenyl)-N-methyl-5-nitro-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family This compound is characterized by its complex structure, which includes a benzyl group, a bromophenyl group, a nitro group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-(4-bromophenyl)-N-methyl-5-nitro-1,3-thiazol-2-amine typically involves multiple steps. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the thiazole ring using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The bromophenyl group can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Benzylation and Methylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4-(4-bromophenyl)-N-methyl-5-nitro-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like toluene or ethanol.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted thiazole derivatives.
Coupling: Formation of biaryl or diaryl compounds.
Scientific Research Applications
N-Benzyl-4-(4-bromophenyl)-N-methyl-5-nitro-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-4-(4-bromophenyl)-N-methyl-5-nitro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromophenyl group may facilitate binding to specific proteins or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-4-bromobenzenesulfonamide
- N-Benzyl-4-(4-chlorophenyl)-N-methyl-5-nitro-1,3-thiazol-2-amine
- N-Benzyl-4-(4-fluorophenyl)-N-methyl-5-nitro-1,3-thiazol-2-amine
Uniqueness
N-Benzyl-4-(4-bromophenyl)-N-methyl-5-nitro-1,3-thiazol-2-amine is unique due to the presence of both a bromophenyl group and a nitro group on the thiazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
89563-60-0 |
|---|---|
Molecular Formula |
C17H14BrN3O2S |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
N-benzyl-4-(4-bromophenyl)-N-methyl-5-nitro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H14BrN3O2S/c1-20(11-12-5-3-2-4-6-12)17-19-15(16(24-17)21(22)23)13-7-9-14(18)10-8-13/h2-10H,11H2,1H3 |
InChI Key |
BUQSUARSXVURCN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC(=C(S2)[N+](=O)[O-])C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis(4-{4-[2-(4-aminophenyl)propan-2-yl]phenoxy}phenyl)methanone](/img/structure/B14384324.png)
phosphanium perchlorate](/img/structure/B14384328.png)
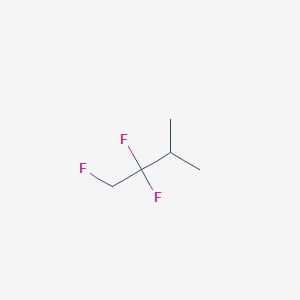
![3-[Methyl(4-methylphenyl)amino]-1-phenylpropan-1-one](/img/structure/B14384334.png)
![4-{(4,5-Dihydro-1,3-thiazol-2-yl)[(pyridin-3-yl)methyl]amino}benzonitrile](/img/structure/B14384366.png)
![Spiro[13.14]octacosan-15-ol](/img/structure/B14384371.png)

![(2R,5R)-2-[(Phenylsulfanyl)methyl]-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14384380.png)
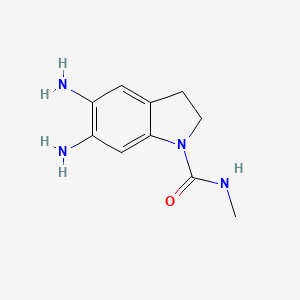
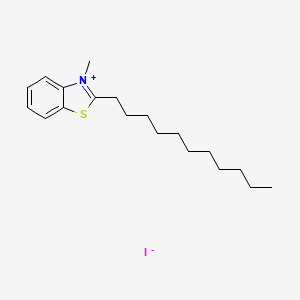

![1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14384395.png)
